6-Bromo-3-[(4-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbonyl}phenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
Description
Properties
IUPAC Name |
6-bromo-3-[[4-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbonyl]phenyl]methyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29BrF3N3O3S/c29-21-8-9-23-22(15-21)25(37)35(26(39)33-23)16-17-4-6-18(7-5-17)24(36)34-12-10-27(38,11-13-34)19-2-1-3-20(14-19)28(30,31)32/h1-7,14,21-23,38H,8-13,15-16H2,(H,33,39) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEOOLKCUDHLGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1Br)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)N4CCC(CC4)(C5=CC(=CC=C5)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29BrF3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Bromo-3-[(4-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbonyl}phenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one (CAS#: 422287-43-2) is a complex organic compound with potential biological activities. Its structure features a bromine atom and a trifluoromethyl group, which are known to influence the compound's pharmacological properties. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets and its potential therapeutic applications.
The molecular formula of the compound is , with a molecular weight of 624.5 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which can lead to increased biological activity due to better membrane permeability .
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an inhibitor for several enzymes and its effects on different cell lines. Key areas of investigation include:
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on cholinesterases (AChE and BChE), β-secretase, cyclooxygenase-2 (COX-2), and lipoxygenases (LOX) . The presence of electron-withdrawing groups like trifluoromethyl is associated with enhanced binding interactions with these enzymes.
- Antioxidant Activity : The compound's structural features suggest potential antioxidant properties. Studies have indicated that it may protect cellular components from oxidative stress by scavenging free radicals .
Enzyme Inhibition Studies
- Cholinesterase Inhibition : In vitro studies demonstrated that derivatives of similar compounds exhibit significant inhibition against AChE and BChE, with IC50 values ranging from 5.4 to 19.2 μM. These values suggest that modifications in the molecular structure can enhance or diminish inhibitory potency .
- COX-2 and LOX Inhibition : The compound was also found to inhibit COX-2 and LOX enzymes, which are crucial in inflammatory pathways. The inhibition profiles indicate that the trifluoromethyl group plays a significant role in enhancing binding affinity .
Antioxidant Activity
In antioxidant assays, compounds related to this structure showed promising results in DPPH scavenging tests, indicating their potential to mitigate oxidative stress in biological systems . The antioxidant capacity was measured through IC50 values, providing a quantitative measure of effectiveness.
Data Table: Biological Activity Summary
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:
Antimicrobial Activity
Research has indicated that derivatives of quinazolinone compounds, including this specific compound, possess significant antimicrobial properties. A study demonstrated that similar quinazolinone derivatives exhibited effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid processes.
Antiinflammatory Properties
Quinazolinone derivatives have also been shown to exhibit anti-inflammatory effects. The introduction of specific substituents on the quinazolinone core can enhance these properties. In vitro studies have suggested that these compounds can reduce inflammatory markers in cell cultures, indicating their potential as anti-inflammatory agents .
Anticancer Potential
Recent investigations have focused on the anticancer properties of quinazolinone derivatives. Some studies have reported that compounds with similar structures induce apoptosis in cancer cells and inhibit tumor growth in vivo models. The presence of bromine and trifluoromethyl groups is thought to contribute to the enhanced activity against cancer cell lines .
Case Studies and Research Findings
Several studies have documented the efficacy of related compounds and their mechanisms of action:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition against Staphylococcus aureus with MIC values lower than established antibiotics. |
| Study 2 | Antiinflammatory Effects | Showed reduction in pro-inflammatory cytokines in LPS-stimulated macrophages. |
| Study 3 | Anticancer Activity | Induced apoptosis in breast cancer cell lines with IC50 values indicating potent cytotoxic effects. |
Synthesis Pathways
The synthesis of 6-Bromo-3-[(4-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbonyl}phenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves several steps:
- Formation of the Quinazolinone Core : The initial step typically involves the condensation of appropriate anilines with isocyanates or other electrophiles.
- Bromination : Bromination at the 6-position can be achieved through electrophilic aromatic substitution.
- Introduction of Functional Groups : The trifluoromethyl and piperidine substituents are introduced via nucleophilic substitution reactions.
Comparison with Similar Compounds
Key functional attributes :
- The trifluoromethyl group enhances metabolic stability and membrane permeability.
- The sulfanylidene group may act as a hydrogen-bond donor/acceptor, influencing target binding .
Comparison with Similar Compounds
Structural Analog 1: 6-Bromo-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone ()
Key differences :
- Analog 1 lacks the piperidine-phenylmethyl linker , reducing steric complexity and likely altering target specificity.
- The absence of a sulfanylidene group limits tautomerization and hydrogen-bonding versatility compared to the target compound.
Structural Analog 2: 6-Bromo-3-({4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one ()
| Property | Target Compound | Analog 2 |
|---|---|---|
| Core structure | Identical (2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one) | Identical |
| Substituents | Piperidine-1-carbonyl with 4-hydroxy-4-[3-(CF₃)phenyl] | Piperazine-1-carbonyl with 4-(4-methoxyphenyl) |
| Electronic effects | Strong electron-withdrawing CF₃ group | Electron-donating methoxy group |
| Solubility | Lower (CF₃ increases hydrophobicity) | Higher (methoxy improves aqueous solubility) |
Key differences :
Structural Analog 3: 7-Chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4-quinazolinone ()
Key differences :
- Chlorine vs. bromine : Bromine’s larger size may enhance hydrophobic binding in the target compound.
- Analog 3’s simpler structure lacks the target’s piperidine-driven conformational flexibility.
Structural Analog 4: 4-(4-Bromophenyl)-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile ()
| Property | Target Compound | Analog 4 |
|---|---|---|
| Core structure | Quinazolinone | Pyrazolo[3,4-b]pyridine |
| Halogen position | C6 | C4 of phenyl ring |
| Solubility | Ethanol solvate improves crystallinity | No solvate reported for target compound |
Key differences :
- The cyano group in Analog 4 introduces strong electron-withdrawing effects absent in the target .
Data Tables
Q & A
Basic: What are the recommended synthetic routes for preparing this compound, and how can intermediates be characterized?
Answer:
The synthesis of this polycyclic quinazolinone derivative typically involves multi-step reactions, leveraging palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) for introducing the bromo and trifluoromethyl groups . Key intermediates, such as the piperidine-1-carbonyl and sulfanylidene moieties, require precise control of reaction conditions (e.g., anhydrous DMF at 80–100°C for cyclization steps). Characterization should include:
- NMR (¹H/¹³C/¹⁹F) to confirm regioselectivity of substitutions.
- HRMS for molecular weight validation.
- X-ray crystallography (if crystalline) to resolve stereochemistry, as seen in similar quinazolinone derivatives .
Basic: How can the solubility and stability of this compound be optimized for in vitro assays?
Answer:
The trifluoromethyl and bromo substituents increase hydrophobicity, necessitating solvents like DMSO or acetonitrile. Stability can be assessed via:
- HPLC-UV at 254 nm to monitor degradation under varying pH (4–9) and temperature (4–37°C) .
- LC-MS to identify hydrolytic byproducts (e.g., cleavage of the piperidine-carbonyl bond) . Co-solvents (e.g., cyclodextrins) or formulation as a lyophilized powder may enhance aqueous stability .
Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) given the compound’s structural complexity?
Answer:
SAR studies require systematic modification of pharmacophores:
- Piperidine ring : Replace with morpholine or azetidine to assess rigidity’s impact on target binding .
- Trifluoromethyl group : Substitute with cyano or methyl groups to evaluate metabolic stability .
- Sulfanylidene moiety : Oxidize to sulfone or replace with carbonyl to probe electronic effects.
Methodology : - Molecular docking (e.g., AutoDock Vina) to predict binding modes.
- In vitro kinase assays (IC₅₀ measurements) against related targets (e.g., PI3K or EGFR) .
Advanced: How should researchers address contradictory data in biological activity assays?
Answer: Contradictions may arise from assay conditions or off-target effects. Mitigation steps include:
- Dose-response curves : Ensure linearity across 3–5 log units to confirm specificity.
- Counter-screening : Test against panels of unrelated enzymes (e.g., cytochrome P450s) to rule out promiscuity .
- Orthogonal assays : Validate apoptosis induction (e.g., Annexin V/PI staining) if cytotoxicity is observed in MTT assays .
Advanced: What computational methods are suitable for predicting metabolic pathways?
Answer:
- In silico tools : Use GLORY or MetaPrint2D to predict Phase I/II metabolism, focusing on:
- Experimental validation : Incubate with human liver microsomes (HLMs) and analyze via LC-QTOF-MS to confirm predicted metabolites .
Basic: What spectroscopic techniques are critical for confirming the compound’s tautomeric forms?
Answer:
The sulfanylidene group may exhibit thione-thiol tautomerism. Techniques include:
- ¹H NMR in DMSO-d₆: Thiol protons appear as broad singlets (~δ 10–12 ppm).
- IR spectroscopy : C=S stretches (~1200 cm⁻¹) vs. S-H stretches (~2550 cm⁻¹) .
- Solid-state NMR or Raman spectroscopy to resolve tautomeric preferences in crystalline vs. solution states .
Advanced: How can researchers design experiments to elucidate the mechanism of action in cancer models?
Answer:
- Transcriptomic profiling : Use RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis markers like BAX/BCL-2) .
- Kinase profiling : Screen against a 400-kinase panel to identify primary targets.
- CRISPR-Cas9 knockout : Validate target relevance by knocking out candidate genes (e.g., PTEN or AKT1) and assessing resistance .
Advanced: What are best practices for resolving crystallographic disorder in the piperidine moiety?
Answer:
- Low-temperature data collection : Reduce thermal motion (100 K preferred).
- Twinning refinement : Use SHELXL for handling pseudo-merohedral twinning.
- Occupancy modeling : Assign partial occupancies to disordered atoms and refine with restraints .
Basic: How to assess the compound’s potential for off-target binding in neurological assays?
Answer:
- Radioligand displacement assays : Test against GPCRs (e.g., serotonin or dopamine receptors) at 10 µM.
- hERG channel inhibition : Use patch-clamp electrophysiology to evaluate cardiac toxicity risks .
Advanced: What strategies improve yield in large-scale synthesis without compromising purity?
Answer:
- Flow chemistry : Optimize exothermic steps (e.g., cyclization) using microreactors for better temperature control .
- Catalyst recycling : Employ Pd-encapsulated nanoparticles for Suzuki-Miyaura couplings to reduce metal leaching .
- Crystallization-driven purification : Use solvent antisolvent pairs (e.g., THF/heptane) to isolate high-purity product (>99% by HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
